![molecular formula C23H20ClNO3 B308975 Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B308975.png)
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate, also known as DPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPC is a small molecule that has been synthesized through a variety of methods and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate is not fully understood, but it is thought to involve the inhibition of enzymes involved in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has also been shown to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to induce apoptosis and inhibit cell growth. In inflammation research, Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines. In pain research, Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to have analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate in lab experiments is its high purity and yield. Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has also been shown to have a variety of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
For research on Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate include further exploration of its mechanism of action, as well as its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of analogs of Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate may lead to compounds with improved efficacy and fewer side effects.
Méthodes De Synthèse
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate can be synthesized through a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoyl chloride, followed by reduction with iron powder and acetic acid. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoic acid, followed by reduction with sodium dithionite. Both methods have been shown to yield Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate with high purity and yield.
Applications De Recherche Scientifique
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been used in a variety of research applications, including the study of cancer, inflammation, and pain. In cancer research, Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In pain research, Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to have analgesic effects in animal models.
Propriétés
Nom du produit |
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate |
|---|---|
Formule moléculaire |
C23H20ClNO3 |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
methyl 4-chloro-3-(3,3-diphenylpropanoylamino)benzoate |
InChI |
InChI=1S/C23H20ClNO3/c1-28-23(27)18-12-13-20(24)21(14-18)25-22(26)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,25,26) |
Clé InChI |
WXRBTJJNLVXHRE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



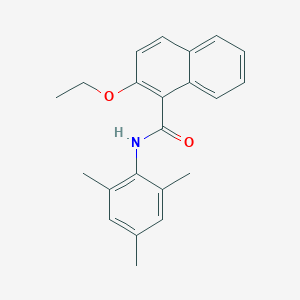
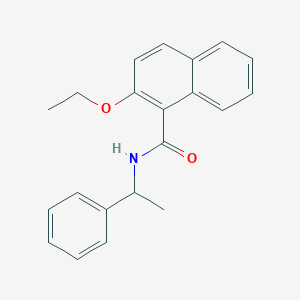

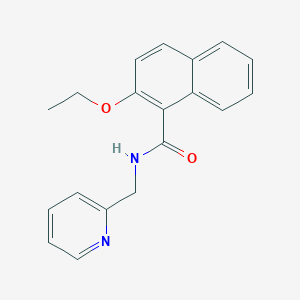
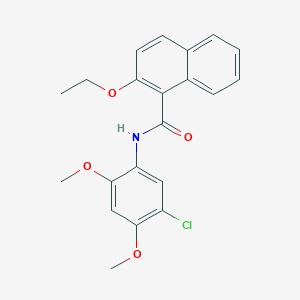
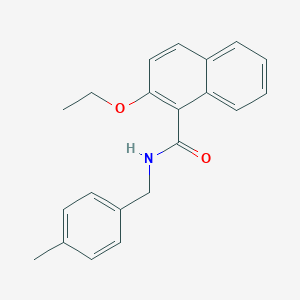

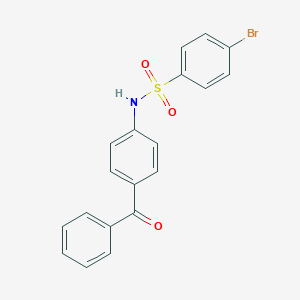

![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)